molecular formula C12H15NO3 B1303490 4-acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid CAS No. 423769-78-2

4-acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B1303490
CAS No.: 423769-78-2
M. Wt: 221.25 g/mol
InChI Key: JSEIYOKZAHNTFI-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Validation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 4-acetyl-1-cyclopropyl-2,5-dimethylpyrrole-3-carboxylic acid. This nomenclature reflects the structural hierarchy of the molecule, beginning with the pyrrole heterocyclic core as the parent structure. The numbering system follows International Union of Pure and Applied Chemistry conventions, where the nitrogen atom occupies position 1 of the five-membered ring, with subsequent carbon atoms numbered sequentially around the ring.

The structural validation is supported by multiple chemical identifiers that confirm the molecular architecture. The Simplified Molecular Input Line Entry System representation is documented as CC1=C(C(=C(N1C2CC2)C)C(=O)O)C(=O)C, which encodes the complete structural framework including the cyclopropyl ring attachment to the nitrogen atom and the positioning of the acetyl and carboxylic acid functional groups. The International Chemical Identifier string InChI=1S/C12H15NO3/c1-6-10(8(3)14)11(12(15)16)7(2)13(6)9-4-5-9/h9H,4-5H2,1-3H3,(H,15,16) provides an algorithmic description of the molecular connectivity.

The three-dimensional molecular geometry exhibits specific spatial arrangements due to the cyclopropyl ring constraint and the planar nature of the pyrrole system. The acetyl group at position 4 and the carboxylic acid group at position 3 create a 1,2-disubstitution pattern on adjacent carbon atoms, influencing the overall molecular conformation and potential intermolecular interactions. The methyl substituents at positions 2 and 5 provide additional steric bulk that affects the compound's physical and chemical properties.

Chemical Abstracts Service Registry Number and Alternative Synonyms

Molecular Formula and Weight Analysis

The molecular formula of 4-acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is definitively established as C₁₂H₁₅NO₃. This formula indicates the presence of twelve carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and three oxygen atoms within the molecular structure. The empirical composition reflects the complex substitution pattern on the pyrrole heterocycle and the incorporation of multiple functional groups.

The molecular weight determinations from authoritative chemical databases demonstrate consistent values with minor variations attributable to different calculation methodologies and precision levels. PubChem reports the molecular weight as 221.25 grams per mole, calculated using the PubChem 2.2 computational system. Avantor Sciences documentation indicates 221.252 grams per mole, while Matrix Fine Chemicals specifies 221.256 grams per mole. These variations fall within acceptable precision ranges for molecular weight calculations and reflect different rounding conventions employed by various database systems.

The atomic composition analysis reveals significant insights into the compound's structural characteristics. The carbon content represents the largest atomic contribution, encompassing the pyrrole ring system, the cyclopropyl group, the acetyl moiety, the carboxylic acid group, and the methyl substituents. The hydrogen-to-carbon ratio of 1.25:1 indicates a moderate degree of unsaturation consistent with the aromatic pyrrole ring and the carbonyl functional groups. The presence of three oxygen atoms exclusively within carbonyl and carboxyl functionalities establishes the compound's capacity for hydrogen bonding and potential bioactivity.

Database Source Molecular Weight (g/mol) Calculation Method Precision Level
PubChem 221.25 PubChem 2.2 System 2 Decimal Places
Avantor Sciences 221.252 Standard Calculation 3 Decimal Places
Matrix Fine Chemicals 221.256 Proprietary Method 3 Decimal Places
Average Value 221.253 Statistical Mean 3 Decimal Places

The monoisotopic mass, representing the mass of the molecule containing only the most abundant isotopes of each element, provides additional precision for mass spectrometric analysis and molecular identification purposes. While specific monoisotopic mass values were not extensively documented in the available sources for this particular compound, the close agreement between reported molecular weights suggests minimal isotopic contribution variations.

Properties

IUPAC Name

4-acetyl-1-cyclopropyl-2,5-dimethylpyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-6-10(8(3)14)11(12(15)16)7(2)13(6)9-4-5-9/h9H,4-5H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSEIYOKZAHNTFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N1C2CC2)C)C(=O)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381559
Record name 4-Acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423769-78-2
Record name 4-Acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=423769-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (CAS Number: 423769-78-2) is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features contribute to a range of biological activities, making it a subject of interest in pharmaceutical research. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C₁₂H₁₅NO₃
  • Molecular Weight : 221.256 g/mol
  • IUPAC Name : this compound
  • SMILES : CC(=O)C1=C(C)N(C2CC2)C(C)=C1C(O)=O

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly its anticancer properties and effects on neurodegenerative diseases.

Anticancer Activity

Recent studies have indicated that this compound exhibits anticancer properties , particularly through its ability to induce apoptosis in cancer cells. For instance, in vitro studies demonstrated that compounds with similar structural motifs showed enhanced cytotoxicity against several cancer cell lines, including hypopharyngeal tumor cells. The mechanism involves the activation of apoptotic pathways and inhibition of key regulatory proteins involved in cell survival .

Table 1: Anticancer Activity Comparison

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundFaDu (hypopharyngeal)TBDApoptosis induction
Reference Drug (Bleomycin)FaDuTBDDNA damage

Neuroprotective Effects

In addition to its anticancer potential, this compound has been explored for its neuroprotective effects. It has shown promise as an inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain. Inhibiting AChE can enhance cholinergic neurotransmission, which is beneficial in treating Alzheimer's disease.

Table 2: AChE Inhibition Studies

CompoundAChE Inhibition (%)IC50 (µM)
This compoundTBDTBD
Donepezil (Standard)TBDTBD

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Cancer Treatment :
    • A study evaluated the effects of various derivatives on cancer cell lines and found that modifications to the pyrrole ring significantly influenced cytotoxicity and apoptosis induction. The cyclopropyl group was noted to enhance interaction with cellular targets .
  • Alzheimer's Disease :
    • Research focusing on dual inhibitors for cholinesterases demonstrated that compounds similar to 4-acetyl-1-cyclopropyl-2,5-dimethylpyrrole exhibited not only AChE inhibition but also antioxidant properties. This dual action is critical for neuroprotection and could lead to more effective treatments for Alzheimer's disease.

Comparison with Similar Compounds

Structural and Chemical Properties

The pyrrole core provides aromaticity, while substituents modulate electronic and steric effects:

  • Cyclopropyl group (1-position): Enhances steric hindrance and may influence ring conformation.
  • Carboxylic acid (3-position): Enables hydrogen bonding and salt formation, affecting solubility.

Comparison with Structural Analogs

A comparative analysis with structurally related pyrrole derivatives is presented below:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences
4-Acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid 1-Cyclopropyl, 2,5-dimethyl, 4-acetyl, 3-carboxylic acid C₁₃H₁₆N₂O₃ ~264.3 Not specified Unique cyclopropyl and acetyl groups; higher steric demand.
1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid 1-(4-Chlorophenyl), 2,5-dimethyl, 3-carboxylic acid C₁₃H₁₂ClNO₂ 249.7 60217-76-7 Aromatic chlorophenyl substituent instead of cyclopropyl; lacks acetyl group.
1-Methyl-5-oxopyrrolidine-3-carboxylic acid 1-Methyl, 5-oxo-pyrrolidine, 3-carboxylic acid C₆H₉NO₃ 143.1 42346-68-9 Saturated pyrrolidine ring with a ketone; distinct from aromatic pyrrole core.

Key Observations:

  • Electronic Effects : The acetyl group in the target compound reduces electron density at the 4-position compared to the chlorophenyl analog, which has electron-withdrawing Cl but conjugated aromaticity .
  • Solubility: The carboxylic acid group enhances aqueous solubility relative to non-acid analogs, but the acetyl and cyclopropyl groups may reduce it compared to simpler pyrrole derivatives .

Research Findings and Implications

NMR Analysis of Analogous Compounds ():

  • In a study comparing rapamycin analogs (compounds 1 and 7), NMR chemical shifts in regions A (positions 39–44) and B (positions 29–36) varied significantly, correlating with substituent changes. This suggests that substituent-induced electronic perturbations can be mapped via NMR, a method applicable to the target compound .
  • For the target compound, the acetyl group at position 4 would likely deshield nearby protons, causing distinct chemical shifts compared to non-acetylated analogs.

Lumping Strategy ():

  • Compounds with similar functional groups (e.g., carboxylic acid, acetyl) may be "lumped" in computational models to predict reactivity or environmental behavior. The target compound’s acetyl and cyclopropyl groups, however, warrant separate evaluation due to their unique steric and electronic profiles .

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 4-acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid typically follows a multi-step route involving:

  • Construction of the substituted pyrrole core
  • Introduction of the cyclopropyl group at the nitrogen (N-1) position
  • Functionalization at the 4-position with an acetyl group
  • Installation or preservation of the 2,5-dimethyl substituents
  • Final carboxylation or hydrolysis to yield the carboxylic acid at the 3-position

This approach often uses beta-ketoester intermediates, acetylation reactions, and cyclopropylation techniques under controlled conditions.

Detailed Stepwise Preparation

Step 1: Formation of Substituted Pyrrole Core
  • The pyrrole ring is synthesized via condensation reactions involving beta-ketoesters and appropriate amines or acetylated precursors.
  • For example, coupling of a haloketone with a beta-ketoester under acidic conditions forms the pyrrole ring system with methyl substituents at the 2 and 5 positions.
  • This step may involve a Hantzsch-type pyrrole synthesis or related cyclization methods.
Step 2: Introduction of the Cyclopropyl Group at N-1
  • The cyclopropyl substituent is introduced at the nitrogen via nucleophilic substitution or alkylation reactions using cyclopropyl-containing reagents.
  • Transition-metal-catalyzed cross-coupling reactions (e.g., Pd/Cu catalysis) with cyclopropyl halides or cyclopropylboronates can be employed to achieve this substitution with high regioselectivity.
  • Alternatively, direct cyclopropanation of pyrrole derivatives can be performed using cyclopropanation reagents under controlled conditions.
Step 3: Acetylation at the 4-Position
  • The 4-position acetyl group is introduced by acetylation of the pyrrole ring using acetyl halides (e.g., acetyl chloride) or acetic anhydride in the presence of Lewis acids such as aluminum chloride (AlCl3).
  • This electrophilic aromatic substitution is typically carried out in an inert solvent like dichloromethane at room temperature or slightly elevated temperatures.
  • The reaction is monitored until completion, followed by quenching with aqueous acid and isolation of the acetylated product.
Step 4: Hydrolysis to Carboxylic Acid
  • The ester or protected carboxyl group at the 3-position is hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.
  • Hydrolysis is often performed using aqueous acid (e.g., HCl) or base (e.g., NaOH) at controlled temperatures to avoid decomposition of sensitive groups.
Step 5: Purification and Characterization
  • The final compound is purified by recrystallization or chromatographic techniques.
  • Purity is confirmed by HPLC, and structure is verified by NMR, mass spectrometry, and sometimes X-ray crystallography.

Representative Preparation Example from Patent Literature

A detailed preparation process described in patent CN102796093B includes:

Step Description Reagents/Conditions Outcome
1 Dissolution of this compound in thionyl chloride Reflux for 4 hours Conversion to acid chloride intermediate (HPLC purity 99.6%)
2 Acetylation of pyrrole ester with acetyl chloride and AlCl3 in dichloromethane Room temperature, 30 min Formation of 5-acetyl-2-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxylic acid ethyl ester
3 Hydrolysis of ester to carboxylic acid Acidic aqueous workup Final carboxylic acid product

This process highlights the use of classical reagents and conditions optimized for yield and purity, with careful temperature control and workup procedures to isolate the target compound.

Analytical Data Supporting Preparation

Analytical Technique Purpose Typical Data for Compound
NMR Spectroscopy (¹H and ¹³C) Confirm substitution pattern and regiochemistry Methyl groups at δ ~2.5 ppm; acetyl methyl at δ ~2.0 ppm; cyclopropyl protons distinctive multiplets
Mass Spectrometry (ESI-MS) Confirm molecular weight Molecular ion peak at m/z 222 (M+H)+ consistent with C12H15NO3
HPLC Purity assessment Purity > 99% after final purification
X-ray Crystallography (if available) Confirm 3D structure and hydrogen bonding Validates substitution positions and conformation

Summary Table of Key Preparation Parameters

Step Reaction Type Reagents Conditions Notes
Pyrrole ring formation Condensation/cyclization Beta-ketoester, haloketone, acid catalyst Acidic medium, reflux Controls 2,5-dimethyl substitution
N-1 Cyclopropylation Alkylation/cross-coupling Cyclopropyl halide, Pd/Cu catalyst DMF or toluene, moderate temp Regioselective N-substitution
Acetylation at C-4 Electrophilic aromatic substitution Acetyl chloride, AlCl3 DCM, RT, 30 min Lewis acid catalysis for acetylation
Hydrolysis Ester hydrolysis Aqueous acid/base Mild heating Converts ester to acid
Purification Recrystallization/Chromatography Solvents vary Ambient or cooled Ensures high purity

Research Findings and Optimization Notes

  • The use of Lewis acids such as AlCl3 significantly improves acetylation yield and regioselectivity at the 4-position of the pyrrole ring.
  • Cyclopropylation via Pd/Cu catalysis offers high selectivity and yield, minimizing side reactions.
  • Hydrolysis conditions must be carefully controlled to prevent degradation of the cyclopropyl and acetyl groups.
  • Continuous flow reactors have been explored for scale-up to improve reproducibility and safety in industrial settings.
  • Analytical monitoring by HPLC and NMR throughout the synthesis ensures batch consistency and product integrity.

Q & A

Q. What are the recommended synthetic routes for 4-acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, and how can reaction yields be optimized?

Synthesis typically involves cyclopropane ring introduction via [2+1] cycloaddition or transition-metal-catalyzed cross-coupling. For example, cyclopropyl groups are often appended to pyrrole cores using iodocyclopropane derivatives under palladium catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, DMF, 80°C) . Yields (~60–78%) can be improved by optimizing stoichiometry, solvent polarity, and temperature gradients. Post-synthetic acetylation at the 4-position is achieved using acetic anhydride in pyridine . Validate intermediates via ESI-MS (e.g., m/z 293.2 for cyclopropyl-pyrrole analogs) .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

  • NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., cyclopropyl protons at δ 0.8–1.2 ppm; acetyl methyl at δ 2.3–2.5 ppm) .
  • IR : Confirm carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) and acetyl carbonyl (C=O ~1680–1720 cm⁻¹) .
  • Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., m/z calculated for C₁₃H₁₇NO₃: 235.12) .
  • X-ray Crystallography : Resolve ambiguities in cyclopropane ring geometry or acetyl orientation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or binding properties in biological systems?

Use density functional theory (DFT) to calculate:

  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., acetyl group’s electrophilic carbonyl) .
  • Molecular Docking : Screen against protein targets (e.g., enzymes with hydrophobic pockets favoring cyclopropane) using AutoDock Vina. Parameterize force fields with SMILES strings (e.g., CC1=CC(=C(N1C2CC2)C)C(=O)O) .
  • ADMET Prediction : Estimate solubility (LogP ~2.1) and metabolic stability via SwissADME .

Q. How should researchers resolve contradictions in reported biological activity data for pyrrole-3-carboxylic acid derivatives?

  • Orthogonal Assays : Compare enzyme inhibition (IC₅₀) across multiple platforms (e.g., fluorescence polarization vs. calorimetry) .
  • Metabolite Profiling : Use LC-MS to rule out off-target effects from acetyl hydrolysis or cyclopropane ring opening .
  • Structural-Activity Relationship (SAR) : Systematically modify substituents (e.g., replace acetyl with trifluoromethyl) and correlate with activity trends .

Q. What strategies mitigate instability of the cyclopropane ring under acidic or oxidative conditions?

  • Protective Group Chemistry : Temporarily mask the carboxylic acid as a methyl ester (e.g., HCl/MeOH reflux) to prevent acid-induced ring strain .
  • Radical Scavengers : Add butylated hydroxytoluene (BHT) during reactions to inhibit peroxide-mediated ring cleavage .
  • Low-Temperature Storage : Store at 4°C in amber vials under argon to slow thermal degradation .

Data Discrepancy and Reproducibility

Q. Why do synthetic yields vary across studies for similar pyrrole-carboxylic acid derivatives?

Variations arise from:

  • Purification Methods : Column chromatography (silica vs. C18) impacts recovery of polar intermediates .
  • Starting Material Quality : Trace metal contaminants (e.g., Pd residues) in cyclopropane precursors reduce coupling efficiency .
  • Reaction Monitoring : Use TLC (hexane:EtOAc 3:1) or in-situ IR to detect side products early .

Q. How can researchers validate the absence of regioisomeric byproducts in the final compound?

  • 2D NMR (COSY, NOESY) : Confirm spatial proximity of cyclopropyl and acetyl groups .
  • HPLC-MS with Chiral Columns : Separate isomers using cellulose-3 (hexane:IPA 90:10) .
  • Isotopic Labeling : Track ¹³C-acetyl groups during synthesis to verify positional fidelity .

Applications in Drug Discovery

Q. What preclinical assays are suitable for evaluating this compound’s therapeutic potential?

  • Kinase Inhibition : Screen against JAK2 or MAPK using ADP-Glo™ assays .
  • Cytotoxicity : Test IC₅₀ in HeLa or HepG2 cells via MTT assay (72 hr exposure) .
  • Plasma Stability : Incubate with human plasma (37°C, 24 hr) and quantify degradation via UPLC .

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